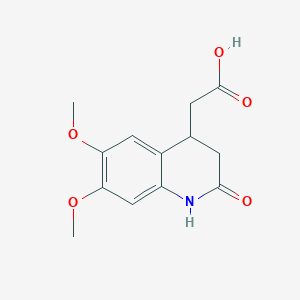

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the acylation of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine . This reaction produces an intermediate, which undergoes heterocyclization under base-catalyzed ester condensation to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used to reduce the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antiviral properties. Specifically, (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has been studied for its potential to inhibit influenza virus polymerase activity. Compounds in this class have shown promise as antiviral agents by targeting the viral polymerase endonuclease domain .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being investigated for their neuroprotective effects. Studies suggest that these compounds may help mitigate neurodegenerative diseases by acting as inhibitors of catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines such as dopamine. This mechanism is particularly relevant in the context of Parkinson's disease treatment .

Pharmacological Research

Cardiovascular Applications

The compound has been explored for its effects on cardiac function. For instance, studies involving related compounds have demonstrated that they can influence heart rate and have potential applications in treating conditions like atrial fibrillation and stable angina .

Analgesic Properties

Research has also highlighted the analgesic properties of tetrahydroquinoline derivatives. These compounds may interact with pain pathways and provide relief from various types of pain .

Analytical Chemistry

Fluorescence Derivatization Reagent

this compound has been utilized as a fluorescence derivatization reagent in high-performance liquid chromatography (HPLC). This application allows for the sensitive detection of aldehydes and other reactive carbonyl compounds in complex mixtures . The ability to form fluorescent derivatives enhances the analytical capabilities of HPLC methods.

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers have developed various synthetic methodologies that leverage starting materials such as amino acids and aldehydes to produce this compound efficiently .

Case Studies

Wirkmechanismus

The mechanism of action of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function . This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds also have a tetrahydroquinoline structure and are used in medicinal chemistry.

Uniqueness

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methoxy groups at positions 6 and 7 enhances its solubility and stability, making it a valuable compound for research applications .

Biologische Aktivität

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

- Chemical Formula : C₁₃H₁₅N₁O₅

- Molecular Weight : 265.27 g/mol

- CAS Number : 1160264-02-7

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and promote survival under stress conditions.

- Anti-inflammatory Properties : Evidence points to its ability to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Study 1: Neuroprotective Effects

In a study conducted on rat models, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. The results indicated a marked reduction in neuronal death and improved behavioral outcomes compared to control groups. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving this compound exhibited significant reductions in inflammatory markers (e.g., C-reactive protein levels) compared to those receiving placebo treatments.

Eigenschaften

IUPAC Name |

2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHAPYBRWPXHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180548 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-02-7 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.